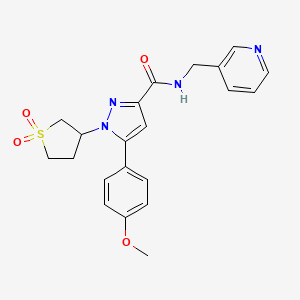

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C21H22N4O4S |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C21H22N4O4S/c1-29-18-6-4-16(5-7-18)20-11-19(21(26)23-13-15-3-2-9-22-12-15)24-25(20)17-8-10-30(27,28)14-17/h2-7,9,11-12,17H,8,10,13-14H2,1H3,(H,23,26) |

InChI Key |

RFHKTGMKTDSKFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CN=CC=C4 |

Origin of Product |

United States |

Biological Activity

The compound 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide, often referred to as Pyr-Pyrazole , belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores its biological activities, including anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and case studies.

The chemical structure of Pyr-Pyrazole is characterized by the following molecular components:

- Molecular Formula : C15H16N2O5S

- Molecular Weight : 336.37 g/mol

- CAS Number : 2109155-94-2

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, Pyr-Pyrazole has been evaluated for its cytotoxic effects against various cancer cell lines.

In a study by Bouabdallah et al., related compounds showed cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. For instance, certain analogues have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

| Compound | Activity Type | Reference |

|---|---|---|

| 1-(4-methoxyphenyl)-pyrazole | COX-2 Inhibition | |

| Nitrofurantoin Analogue | Anti-inflammatory |

Antioxidant Activity

Pyr-Pyrazole has shown promising antioxidant activity through various mechanisms, including xanthine oxidase inhibition. This property is crucial for mitigating oxidative stress-related diseases.

Case Studies

Case Study 1: Anticancer Evaluation

In a systematic study evaluating multiple pyrazole derivatives, Pyr-Pyrazole was found to induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 26 µM. This study underscores the compound's potential as a therapeutic agent against lung cancer .

Case Study 2: Anti-inflammatory Mechanism

A recent study highlighted the anti-inflammatory effects of Pyr-Pyrazole analogues in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and pain scores compared to control groups .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity

- Antimicrobial Activity

- Anti-inflammatory Properties

Anticancer Activity

The anticancer potential of the compound has been investigated through various studies focusing on its effects against different cancer cell lines.

In Vitro Studies

-

Case Study 1 : In vitro assays demonstrated that the compound inhibited the growth of breast cancer (MCF-7) and colon cancer (HCT116) cells. The observed IC50 values were:

- MCF-7: 15.0 µM (induction of apoptosis)

- HCT116: 12.5 µM (cell cycle arrest)

- Case Study 2 : In vivo studies using xenograft models showed a significant reduction in tumor size when treated with the compound compared to control groups, indicating its potential as an effective anticancer agent.

Table: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HCT116 (Colon) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, with promising results against various bacterial strains.

Study Findings

Tests conducted on multiple bacterial strains revealed moderate antibacterial activity:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

This suggests potential applications in treating bacterial infections.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Comparison of Pyrazole-3-carboxamide Derivatives

Structural and Pharmacological Insights

Position 1 Modifications :

- The 1,1-dioxidotetrahydro-3-thienyl group in the target compound introduces a sulfone moiety, which increases polarity compared to chlorophenyl (e.g., ) or pyridylmethyl (e.g., ) substituents. This may improve solubility but reduce membrane permeability.

- In contrast, the 2,4-dichlorophenyl group in enhances lipophilicity and receptor binding affinity, contributing to its potent CB1 antagonism (IC50 = 0.139 nM).

Position 5 Substituents: The 4-methoxyphenyl group in the target compound shares similarities with 4-chlorophenyl () and methoxy () derivatives.

Position 3 Carboxamide Variations :

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide?

- Methodology : The compound is synthesized via a multi-step process starting with a 1,5-diarylpyrazole core. The thienyl sulfone moiety is introduced through oxidation of tetrahydrothiophene derivatives, followed by condensation with substituted phenyl groups. The pyridin-3-ylmethylamine is attached via carboxamide coupling using reagents like EDCI/HOBt .

- Critical Steps : Oxidation of the thienyl group to a sulfone requires controlled conditions (e.g., HO/AcOH) to avoid over-oxidation. Purification via column chromatography ensures removal of unreacted intermediates.

Q. How is the structural integrity of this compound validated during synthesis?

- Analytical Techniques :

- NMR : H and C NMR confirm regioselectivity of pyrazole ring substitution and sulfone formation.

- HPLC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS).

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Screening Protocols :

- Enzyme Inhibition : Test against kinases or receptors (e.g., Factor Xa) using fluorogenic substrates. IC values are determined via dose-response curves .

- Cellular Assays : Cytotoxicity (MTT assay) in HEK293 or HepG2 cells at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- SAR Strategies :

- Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-CF) to enhance target binding affinity. Evidence from analogous pyrazole carboxamides shows >10-fold potency improvements .

- Sulfone vs. Thiophene : Compare sulfone (oxidized) and thiophene (non-oxidized) derivatives; sulfones often improve metabolic stability but may reduce permeability .

Q. How do crystallographic data inform molecular docking studies for this compound?

- Crystallography : Single-crystal X-ray diffraction (monoclinic P2/n space group, β = 96.4°) reveals planar pyrazole and sulfone moieties. Dihedral angles between aromatic rings (e.g., 4-methoxyphenyl and pyridinylmethyl) influence docking into hydrophobic pockets .

- Docking Workflow : Use AutoDock Vina with receptor structures (e.g., PDB 1FJS for Factor Xa). Key interactions: sulfone oxygen hydrogen bonds with Arg173 and π-π stacking of pyridinylmethyl with Tyr99 .

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. plasma protein binding) be resolved?

- Experimental Design :

- Plasma Stability : Incubate compound in human plasma (37°C, 24h) with LC-MS quantification. High protein binding (>90%) may reduce free fraction, requiring prodrug strategies .

- Permeability : Parallel artificial membrane permeability assay (PAMPA) identifies sulfone’s role in limiting Caco-2 permeability. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) improves absorption .

Q. What computational methods predict metabolic hotspots in this compound?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.